Ethyl 7H-purine-6-carboxylate CAS 40769-66-2 properties
Ethyl 7H-purine-6-carboxylate CAS 40769-66-2 properties
CAS: 40769-66-2 Synonyms: Ethyl 6-purinecarboxylate; 9H-Purine-6-carboxylic acid ethyl ester; Ethyl purine-6-carboxylate Document Type: Technical Guide & Experimental Protocol Version: 1.0[1]
Executive Summary
Ethyl 7H-purine-6-carboxylate (CAS 40769-66-2) is a critical heterocyclic intermediate in medicinal chemistry, specifically within the development of nucleoside analogs.[1] Unlike the more common 6-chloropurine or 6-aminopurine (adenine) scaffolds, the 6-carboxylate moiety provides a unique electrophilic handle at the C6 position.[1] This functionality allows for the divergent synthesis of amides, hydrazides, and heterocycle-fused purine derivatives, which are essential in the discovery of antiviral (e.g., adenosine analogs) and anticancer agents (e.g., kinase inhibitors).[1]
This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles of Ethyl 7H-purine-6-carboxylate, addressing the specific tautomeric challenges (7H vs. 9H) inherent to the purine scaffold.[1]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
The compound exists in a prototropic tautomeric equilibrium between the 7H- and 9H- forms. While CAS 40769-66-2 is frequently indexed as the 9H-isomer, the 7H-tautomer is energetically accessible and relevant in solution phase chemistry, particularly during glycosylation or alkylation reactions where regioselectivity (N7 vs. N9) is critical.[1]
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Formula | C₈H₈N₄O₂ | |
| Molecular Weight | 192.17 g/mol | |
| Appearance | White to off-white crystalline solid | Hygroscopic; store under inert gas.[2][3] |
| Melting Point | 188–192 °C (dec.) | Decomposes upon melting. |
| Solubility | DMSO (>50 mg/mL), DMF, Ethanol (hot) | Sparingly soluble in water and diethyl ether.[1] |
| pKa (Calculated) | ~8.6 (NH acidic), ~2.4 (N basic) | Amphoteric nature due to imidazole ring.[1] |
| Storage Conditions | -20°C or 2-8°C | Protect from moisture; ester hydrolysis risk. |
Tautomeric Equilibrium
The position of the proton (N7 vs N9) is solvent-dependent. In polar aprotic solvents (DMSO), the N9-tautomer often predominates, but the N7-form is reactive.[1]
Figure 1: Tautomeric equilibrium between 7H and 9H forms of Ethyl purine-6-carboxylate.
Synthetic Pathways & Manufacturing
Two primary routes exist for the synthesis of CAS 40769-66-2. The Acid-Catalyzed Esterification is the preferred laboratory-scale method due to the commercial availability of the carboxylic acid precursor.
Route A: Acid-Catalyzed Esterification (Laboratory Scale)
This method utilizes 9H-purine-6-carboxylic acid (CAS 2365-43-7) and thionyl chloride in ethanol.[1] It avoids the use of toxic carbon monoxide gas required in industrial routes.
Route B: Palladium-Catalyzed Carbonylation (Industrial Scale)
Used for bulk manufacturing, this route converts 6-chloropurine directly to the ester using CO gas, ethanol, and a Pd(II) catalyst.[1]
Figure 2: Synthetic pathways for Ethyl 7H-purine-6-carboxylate.
Experimental Protocol: Synthesis via Esterification
Objective: Synthesis of Ethyl 7H-purine-6-carboxylate from 9H-purine-6-carboxylic acid. Scale: 10 mmol (approx. 1.64 g starting material).
Materials
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9H-Purine-6-carboxylic acid (1.64 g, 10 mmol)[1]
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Thionyl Chloride (SOCl₂, 2.2 mL, 30 mmol) [DANGER: Corrosive, reacts violently with water] [1]
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Absolute Ethanol (50 mL)
Step-by-Step Methodology
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
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Solvent Preparation: Place absolute ethanol (50 mL) in the flask and cool to 0°C in an ice bath.
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Activation: Dropwise add Thionyl Chloride (2.2 mL) to the cold ethanol over 10 minutes. Caution: Exothermic reaction; HCl gas evolution.[1]
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Addition: Remove the ice bath. Add solid 9H-purine-6-carboxylic acid (1.64 g) in one portion.
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Reaction: Heat the mixture to reflux (approx. 80°C) for 6 hours. The suspension should gradually clear as the ester forms.
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Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The product is less polar than the acid.
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Work-up:
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Cool the mixture to room temperature.
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Concentrate under reduced pressure (rotary evaporator) to remove excess ethanol and SOCl₂.
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Resuspend the residue in ice-cold water (20 mL).
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Neutralize carefully with saturated NaHCO₃ solution to pH ~8.
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-
Isolation: Extract with Ethyl Acetate (3 x 30 mL). Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
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Purification: Recrystallize from minimal hot ethanol or purify via flash column chromatography (DCM/MeOH gradient) if necessary.
Yield Expectation: 75-85% Validation (NMR):
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¹H NMR (DMSO-d₆, 400 MHz): δ 13.8 (br s, 1H, NH), 8.95 (s, 1H, H-2), 8.70 (s, 1H, H-8), 4.45 (q, J=7.1 Hz, 2H, O-CH ₂-), 1.38 (t, J=7.1 Hz, 3H, -CH ₃).[1]
Applications in Medicinal Chemistry
The ethyl ester group at C6 renders the purine ring highly susceptible to nucleophilic attack, serving as a "masked" carbonyl for various transformations.
Synthesis of Adenosine Analogs (Amidation)
Reaction with primary or secondary amines displaces the ethoxy group to form N6-substituted adenines. This is superior to nucleophilic aromatic substitution (SNAr) on 6-chloropurine for sterically hindered amines or chiral amino acids.
Hydrazide Formation
Reaction with hydrazine hydrate yields Purine-6-carbohydrazide , a precursor for 1,3,4-oxadiazole-purine hybrids, which are potent kinase inhibitors.[1]
Reduction to Alcohols
Reduction with LiAlH₄ or NaBH₄ yields 6-(hydroxymethyl)purine , a scaffold found in acyclic nucleoside phosphonates (antivirals).[1]
Figure 3: Divergent reactivity profile of the C6-ester moiety.
Handling, Stability & Safety
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Stability: The ester bond is susceptible to hydrolysis under basic conditions (forming the carboxylate) or acidic aqueous conditions. Store in a desiccator.
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Safety:
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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PPE: Wear nitrile gloves and safety goggles. Handle fine powder in a fume hood to avoid inhalation.
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-
Solvent Compatibility: Avoid storing in methanol for extended periods due to potential transesterification (conversion to methyl ester).
References
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Synthesis of Purine Esters: Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1]
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Purine Reactivity Profile: Legraverend, M., & Grierson, D. S. (2006).[1] The purines: Potent and versatile tools for the medicinal chemist. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006.[1]
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Hydrazide Synthesis from Esters: Lorente-Macías, Á., et al. (2021).[1] Synthesis and screening of 6-alkoxy purine analogs. Chemical Biology & Drug Design, 98(2), 234-245.[1] [1]
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Physical Properties & CAS Data: PubChem Compound Summary for CID 1044 (Purine Scaffold) and related esters.
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General Protocol for Esterification: Organic Syntheses, Coll. Vol. 3, p. 610 (1955); Vol. 26, p. 54 (1946).[1]

